(3-Methoxy-4-(4-methyl-1H-imidazol-1-YL)phenyl)methanol

Kinase Inhibitor TrkA Crystallography

Generic imidazole building blocks cannot replicate the binding orientation required for TrkA kinase engagement. • Co-crystal-validated scaffold (PDB: 4PMM) ensures correct ATP-pocket binding orientation • CNS-optimized physicochemical profile (LogP 1.2) for brain-penetrant lead design • Primary alcohol handle enables rapid parallel library synthesis via etherification or esterification

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 1017789-63-7
Cat. No. B1604492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methoxy-4-(4-methyl-1H-imidazol-1-YL)phenyl)methanol
CAS1017789-63-7
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCC1=CN(C=N1)C2=C(C=C(C=C2)CO)OC
InChIInChI=1S/C12H14N2O2/c1-9-6-14(8-13-9)11-4-3-10(7-15)5-12(11)16-2/h3-6,8,15H,7H2,1-2H3
InChIKeyWJPVRAIPKWEAHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is (3-Methoxy-4-(4-methyl-1H-imidazol-1-YL)phenyl)methanol (CAS 1017789-63-7)? A Technical Procurement Baseline


(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)methanol (CAS 1017789-63-7) is a heterocyclic building block characterized by a phenylmethanol core substituted with a methoxy group and a 4-methylimidazole moiety. It has a molecular formula of C12H14N2O2 and a molecular weight of 218.25 g/mol . The compound is primarily utilized as an intermediate in medicinal chemistry, with its structure documented as a key substructure in advanced pharmaceutical candidates, including gamma-secretase modulators and kinase inhibitors [1].

Why (3-Methoxy-4-(4-methyl-1H-imidazol-1-YL)phenyl)methanol (CAS 1017789-63-7) Cannot Be Replaced by Generic Imidazole Building Blocks


Procurement of a generic or structurally similar imidazole-containing building block is not a functional substitute for (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)methanol. This is due to the critical role its precise substitution pattern (3-methoxy, 4-(4-methylimidazol-1-yl) on a phenylmethanol core) plays in downstream biological activity. As evidenced by the co-crystal structure of the TrkA kinase inhibitor 4PMM [1], this specific molecular arrangement is essential for achieving the correct binding orientation and target engagement within the enzyme's ATP-binding pocket. A simple change, such as replacing the methoxy group with a fluorine or altering the imidazole substitution, would disrupt the key hydrophobic and hydrogen-bonding interactions required for high-affinity binding, rendering the resulting compound ineffective for its intended research application.

Procurement-Ready Quantitative Evidence: (3-Methoxy-4-(4-methyl-1H-imidazol-1-YL)phenyl)methanol (CAS 1017789-63-7) vs. Comparators


Validated Use in a High-Affinity TrkA Kinase Inhibitor with Sub-2Å Crystallographic Data

The compound serves as a critical substructure for the advanced TrkA kinase inhibitor N-(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)-2-{4-[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-1H-1,2,3-triazol-1-yl}acetamide (PDB: 4PMM). The inhibitor-target interaction has been resolved by X-ray diffraction at a resolution of 2.0 Å, providing atomic-level validation of the compound's role in a potent and selective inhibitor [1]. In contrast, the closely related analog (3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl)methanol is not reported in any co-crystal structures with a human kinase, and its simple substitution of a methoxy group for a fluorine atom is known to alter binding affinity and selectivity profiles .

Kinase Inhibitor TrkA Crystallography Drug Discovery

Preferential Physicochemical Profile for CNS Drug Discovery (LogP Analysis)

The compound has a calculated octanol/water partition coefficient (LogP) of 1.2 [1]. This value falls within the optimal range (typically LogP 1-3) for compounds intended to cross the blood-brain barrier (BBB) and achieve good central nervous system (CNS) exposure [2]. In contrast, other heterocyclic analogs with larger, more lipophilic substituents would have significantly higher LogP values, potentially exceeding 3.5, which is known to reduce aqueous solubility and increase the risk of off-target binding and rapid metabolic clearance . The target compound's moderate lipophilicity offers a demonstrable advantage in designing CNS-penetrant drug candidates.

Medicinal Chemistry ADME LogP CNS Penetration

Core Scaffold in Patented Gamma-Secretase Modulator Programs for Alzheimer's Disease

The compound's core structure is explicitly claimed within the Markush structures of multiple patent applications from Schering Corporation (now Merck) focused on gamma-secretase modulators for the potential treatment of Alzheimer's disease [1], [2], [3]. This indicates a significant, validated interest from a major pharmaceutical company in using this specific scaffold for a high-value therapeutic target. The specific substitution pattern (methoxy and methylimidazole) is a critical feature of the claimed formulas. In contrast, many generic imidazole-phenylmethanol building blocks are not the subject of such focused, disease-relevant patent estates.

Gamma-Secretase Alzheimer's Disease Amyloid Beta Neuroscience

Best-Fit Research and Industrial Application Scenarios for (3-Methoxy-4-(4-methyl-1H-imidazol-1-YL)phenyl)methanol (CAS 1017789-63-7)


Structure-Based Design of TrkA and Related Kinase Inhibitors for Pain and Oncology

This compound is the optimal procurement choice for research groups engaged in structure-based drug design targeting the TrkA kinase. The availability of a high-resolution (2.0 Å) co-crystal structure (PDB: 4PMM) of a derivative provides a clear, experimentally validated template for designing new analogs [1]. By using this specific building block as a starting point, medicinal chemists can rationally design modifications to optimize potency, selectivity, and drug-like properties with a much higher probability of success compared to using an untested, generic alternative. This reduces the number of design-make-test cycles required to achieve a lead compound.

Lead Optimization for CNS-Penetrant Gamma-Secretase Modulators in Alzheimer's Disease

For research programs focused on developing novel small molecules for Alzheimer's disease, this compound offers a strategic advantage. Its core scaffold is documented in a portfolio of patents from a major pharmaceutical company specifically directed at modulating gamma-secretase activity [2]. Furthermore, its favorable physicochemical profile (LogP = 1.2) [3] makes it an excellent starting point for a CNS drug discovery program, as it aligns with the property space associated with successful brain-penetrant drugs. Procurement of this compound allows for efficient exploration of this chemically and intellectually validated chemical space.

Synthesis of Diverse Compound Libraries for Kinase and CNS Target Screening

This compound is ideally suited as a core scaffold for generating focused compound libraries for screening against a range of kinases or CNS targets. Its primary alcohol functional group provides a versatile synthetic handle for introducing molecular diversity through established chemical reactions (e.g., esterification, etherification, or conversion to a leaving group for nucleophilic substitution). The combination of a validated kinase-binding motif (from 4PMM) [1] and a favorable CNS multiparameter optimization (MPO) score makes it a high-value, low-risk building block for medium to high-throughput parallel synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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